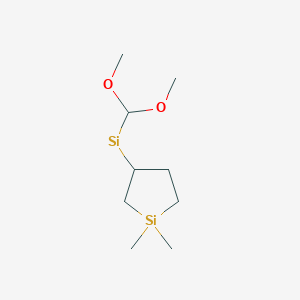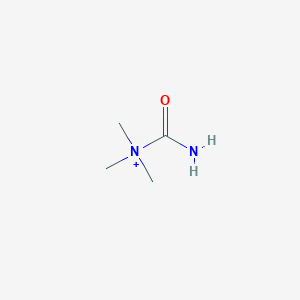
Butyl 3-formyl-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-formyl-4-hydroxybenzoate is an organic compound that belongs to the family of hydroxybenzoates It is characterized by the presence of a butyl ester group, a formyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-formyl-4-hydroxybenzoate typically involves the esterification of 3-formyl-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Butyl 3-carboxy-4-hydroxybenzoate.
Reduction: Butyl 3-hydroxymethyl-4-hydroxybenzoate.
Substitution: Butyl 3-formyl-4-alkoxybenzoate.
Aplicaciones Científicas De Investigación
Butyl 3-formyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of Butyl 3-formyl-4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular components such as enzymes and receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Butyl 3-formyl-4-hydroxybenzoate can be compared with other hydroxybenzoates such as:
Butyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Used as a preservative and in the synthesis of other organic compounds.
Methyl 4-hydroxybenzoate:
Uniqueness
This compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other hydroxybenzoates .
Propiedades
Número CAS |
136084-58-7 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
butyl 3-formyl-4-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-2-3-6-16-12(15)9-4-5-11(14)10(7-9)8-13/h4-5,7-8,14H,2-3,6H2,1H3 |
Clave InChI |
DZNVXDCNMCXMDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
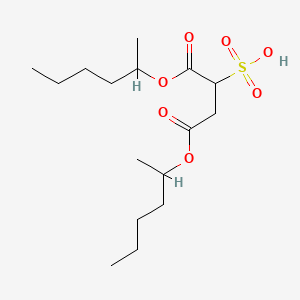
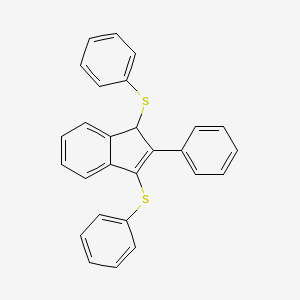

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
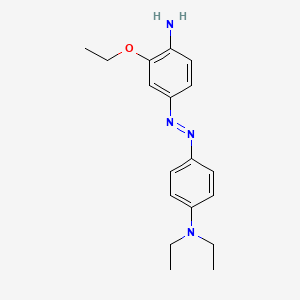
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

